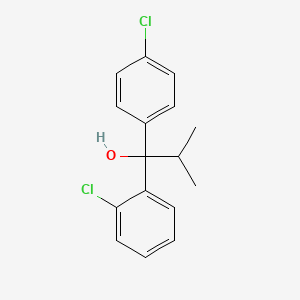
1-(2-Chlorophenyl)-1-(4-chlorophenyl)-2-methylpropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chlorophenyl)-1-(4-chlorophenyl)-2-methylpropan-1-ol is an organic compound that belongs to the class of secondary alcohols. This compound features two chlorophenyl groups and a methyl group attached to a central carbon atom, which also bears a hydroxyl group. The presence of chlorine atoms in the phenyl rings can significantly influence the compound’s chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-1-(4-chlorophenyl)-2-methylpropan-1-ol can be achieved through several synthetic routes. One common method involves the Grignard reaction, where a Grignard reagent (such as phenylmagnesium bromide) reacts with a suitable ketone or aldehyde precursor. The reaction typically occurs in an anhydrous ether solvent under inert atmosphere conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to isolate the desired product.
化学反応の分析
Types of Reactions
1-(2-Chlorophenyl)-1-(4-chlorophenyl)-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding hydrocarbon.
Substitution: The chlorine atoms in the phenyl rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrocarbons.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-Chlorophenyl)-1-(4-chlorophenyl)-2-methylpropan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of chlorine atoms can enhance its binding affinity and specificity for certain targets.
類似化合物との比較
Similar Compounds
1-(2-Chlorophenyl)-1-phenyl-2-methylpropan-1-ol: Lacks the second chlorine atom in the phenyl ring.
1-(4-Chlorophenyl)-1-phenyl-2-methylpropan-1-ol: Lacks the chlorine atom in the second phenyl ring.
特性
CAS番号 |
93011-56-4 |
|---|---|
分子式 |
C16H16Cl2O |
分子量 |
295.2 g/mol |
IUPAC名 |
1-(2-chlorophenyl)-1-(4-chlorophenyl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C16H16Cl2O/c1-11(2)16(19,12-7-9-13(17)10-8-12)14-5-3-4-6-15(14)18/h3-11,19H,1-2H3 |
InChIキー |
YGZKPUKEKOYMER-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C1=CC=C(C=C1)Cl)(C2=CC=CC=C2Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


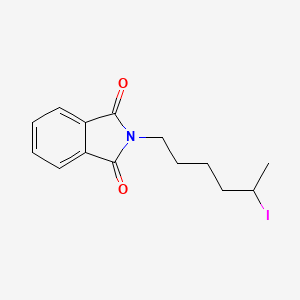
![[(Methylphosphanediyl)di(propane-3,1-diyl)]bis(diethylphosphane)](/img/structure/B14359176.png)
![2-[(4-{[tert-Butyl(dimethyl)silyl]oxy}but-2-yn-1-yl)sulfanyl]-1H-indole](/img/structure/B14359180.png)

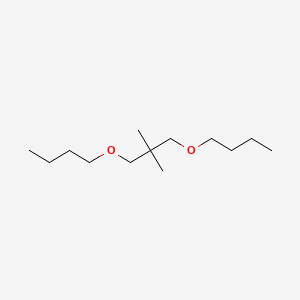
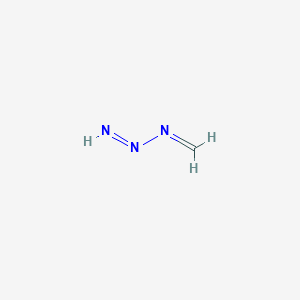
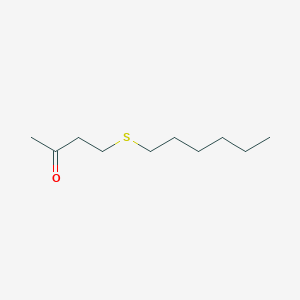

![Ethyl [2-(2,5-dioxoimidazolidin-4-yl)ethoxy]carbamate](/img/structure/B14359215.png)

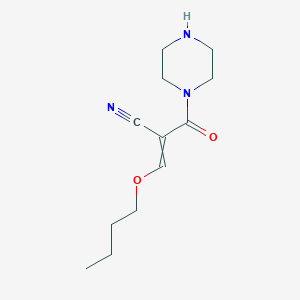
![{[Fluoro(dimethyl)germyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14359263.png)


